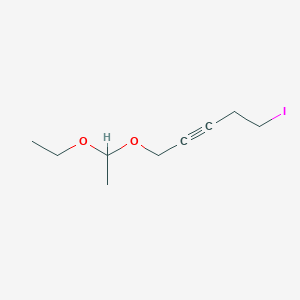
1-(1-Ethoxyethoxy)-5-iodopent-2-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethoxyethoxy)-5-iodopent-2-yne is an organic compound characterized by the presence of an ethoxyethoxy group and an iodine atom attached to a pent-2-yne backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethoxy)-5-iodopent-2-yne typically involves the reaction of 5-iodopent-2-yne with ethoxyethanol under specific conditions. The reaction is often catalyzed by a strong acid such as p-toluenesulfonic acid to facilitate the formation of the ethoxyethoxy group. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product.
化学反応の分析
Types of Reactions: 1-(1-Ethoxyethoxy)-5-iodopent-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The triple bond in the pent-2-yne backbone can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted pent-2-yne derivatives.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alkenes or alkanes.
科学的研究の応用
1-(1-Ethoxyethoxy)-5-iodopent-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-Ethoxyethoxy)-5-iodopent-2-yne involves its interaction with various molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. The triple bond in the pent-2-yne backbone can engage in addition reactions, making the compound versatile in its reactivity.
類似化合物との比較
- 1-(1-Ethoxyethoxy)butane
- 1-(1-Ethoxyethoxy)pentane
- 1-(1-Ethoxyethoxy)hexane
Comparison: 1-(1-Ethoxyethoxy)-5-iodopent-2-yne is unique due to the presence of both an ethoxyethoxy group and an iodine atom, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
194878-97-2 |
|---|---|
分子式 |
C9H15IO2 |
分子量 |
282.12 g/mol |
IUPAC名 |
1-(1-ethoxyethoxy)-5-iodopent-2-yne |
InChI |
InChI=1S/C9H15IO2/c1-3-11-9(2)12-8-6-4-5-7-10/h9H,3,5,7-8H2,1-2H3 |
InChIキー |
GLDNOTLKURTPCU-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)OCC#CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)
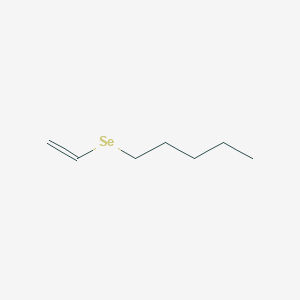
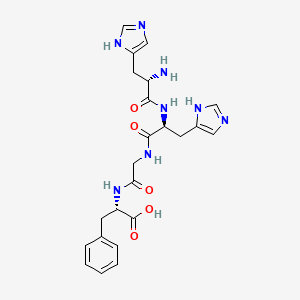
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
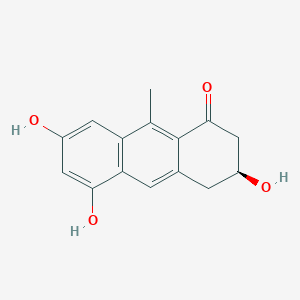
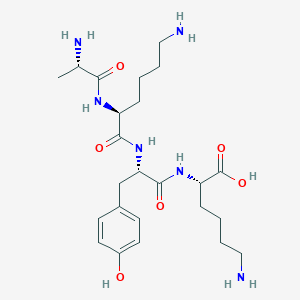
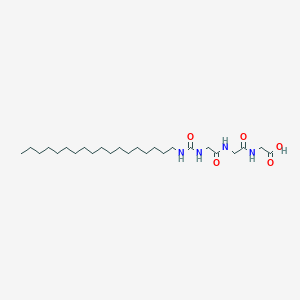
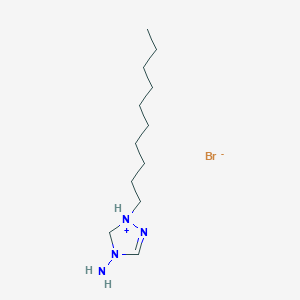
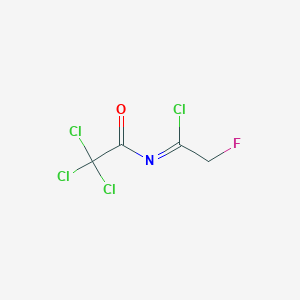
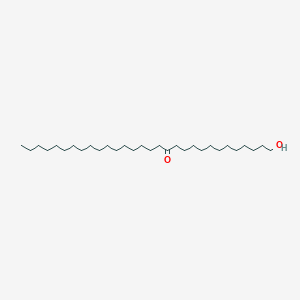

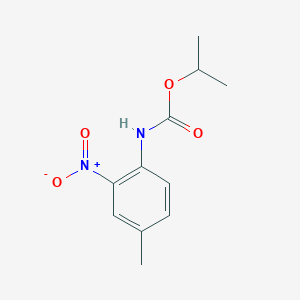
![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)
